methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate typically involves the bromination and fluorination of an indole precursor. One common method includes the reaction of 7-bromoindole with a fluorinating agent under controlled conditions to introduce the fluorine atom at the 4-position. The carboxylate group is then introduced via esterification using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by esterification. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substituted Indoles: Depending on the substituents introduced during substitution reactions.
Oxidized or Reduced Derivatives: Various oxidation states of the indole ring.
Carboxylic Acids: Formed from ester hydrolysis.
Scientific Research Applications
Methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-bromo-1H-indole-2-carboxylate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
Methyl 4-fluoro-1H-indole-2-carboxylate: Lacks the bromine substituent, leading to different chemical and biological properties.
Methyl 1H-indole-2-carboxylate: Lacks both bromine and fluorine substituents, serving as a simpler analog.
Uniqueness
Methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, binding affinity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C10H7BrFNO2 |
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Molecular Weight |
272.07 g/mol |
IUPAC Name |
methyl 7-bromo-4-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)8-4-5-7(12)3-2-6(11)9(5)13-8/h2-4,13H,1H3 |
InChI Key |
UFZKRVQIWFZDNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2N1)Br)F |
Origin of Product |
United States |
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